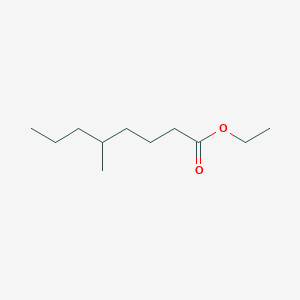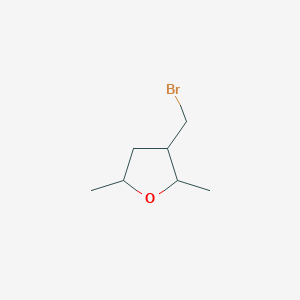
3-(Bromomethyl)-2,5-dimethyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,5-dimethyloxolane is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethyloxolane typically involves the bromination of 2,5-dimethyloxolane. One common method is the reaction of 2,5-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product purity.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,5-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids are formed depending on the extent of oxidation.
科学的研究の応用
3-(Bromomethyl)-2,5-dimethyloxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and other biological processes.
作用機序
The mechanism of action of 3-(Bromomethyl)-2,5-dimethyloxolane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. The bromine atom is a good leaving group, facilitating nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with nucleophilic sites on enzymes or other biomolecules, leading to covalent modification and potential inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another brominated compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A structurally similar compound with a different ring system.
Bromoacetaldehyde ethylene acetal: Used in various synthetic applications.
Uniqueness
3-(Bromomethyl)-2,5-dimethyloxolane is unique due to its specific ring structure and the presence of two methyl groups, which can influence its reactivity and the types of reactions it undergoes. Its ability to participate in both nucleophilic substitution and elimination reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H13BrO |
|---|---|
分子量 |
193.08 g/mol |
IUPAC名 |
3-(bromomethyl)-2,5-dimethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-5-3-7(4-8)6(2)9-5/h5-7H,3-4H2,1-2H3 |
InChIキー |
RXCZTXYLCYNDNZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(O1)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


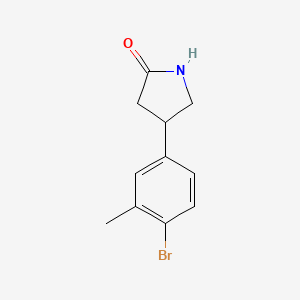
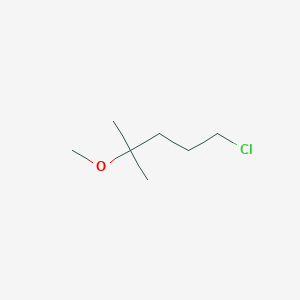
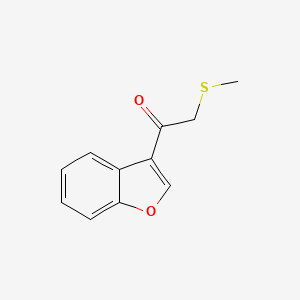
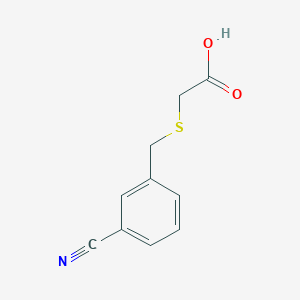
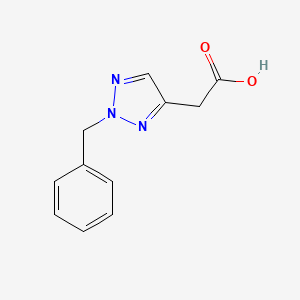
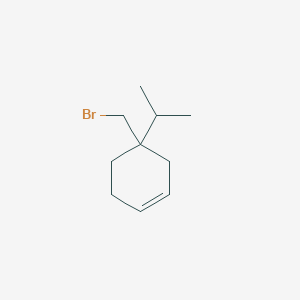

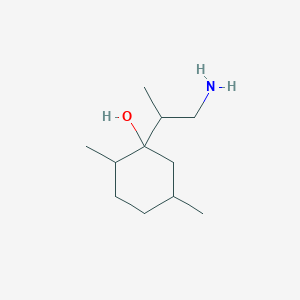

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
